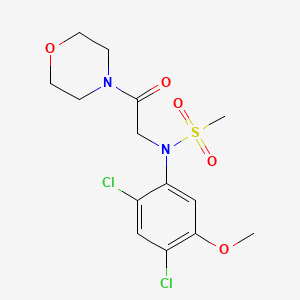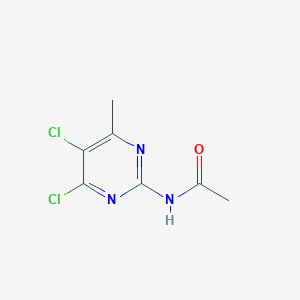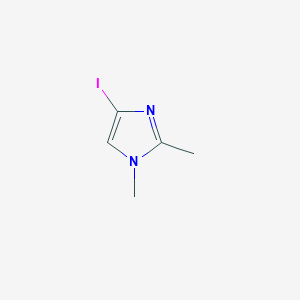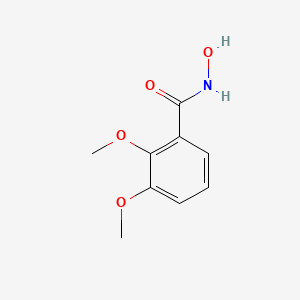![molecular formula C9H6F3NO3 B3130559 1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone CAS No. 343564-13-6](/img/structure/B3130559.png)
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone
Übersicht
Beschreibung
“1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone” is a type of biochemical reagent that can be used for life science research . It is also related to the compound “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” which has an empirical formula of C11H11F3N2O3 .
Synthesis Analysis
The synthesis of this compound and its metabolites has been carried out and confirmed by HNMR analysis . The synthesis process involves the use of acceptable solvents without affecting the efficiency of the methods .Molecular Structure Analysis
The molecular structure of this compound has been analyzed and confirmed using various methods such as HNMR . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .Wissenschaftliche Forschungsanwendungen
Degradation and Environmental Impact
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone, as a compound, has not been directly studied in the papers available. However, research on similar nitrophenol compounds provides insights into their degradation processes, environmental impacts, and potential applications. For example, the degradation processes of nitisinone, a compound with a nitrophenol moiety, were examined to understand its stability and degradation products under various conditions, which is crucial for assessing the environmental and medical implications of such compounds (Barchańska et al., 2019).
Atmospheric Chemistry of Nitrophenols
The atmospheric chemistry of nitrophenols, including their sources, transformations, and fate in the environment, has been reviewed. Nitrophenols can originate from various processes, including combustion and pesticide hydrolysis, and undergo atmospheric reactions that impact air quality and health (Harrison et al., 2005).
Lampricide Environmental Effects
The environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), a compound structurally related to this compound, have been investigated. TFM is used for controlling sea lamprey populations but is not persistent, minimizing long-term environmental risks (Hubert, 2003).
Catalytic Reduction Applications
The catalytic reduction of aromatic nitro compounds, including those with trifluoromethyl groups, into amines, isocyanates, and other valuable chemicals using carbon monoxide has been extensively studied. This process is significant for synthesizing industrially important compounds (Tafesh & Weiguny, 1996).
Wastewater Management
Innovative applications in wastewater management, such as the use of free nitrous acid (FNA) for improving sludge reduction and energy recovery, highlight the potential environmental applications of nitrophenol compounds (Duan et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)6-2-3-8(13(15)16)7(4-6)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQRLISURACLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3130477.png)


![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)

![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)
![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)

![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)

